3-(4-Chlorophenyl)pyridazine

Physicochemical profiling Drug design ADME prediction

Sourcing a pyridazine scaffold with precise electronic and lipophilic tuning can delay lead optimization. 3-(4-Chlorophenyl)pyridazine (CAS 144028-82-0) eliminates this bottleneck as a validated building block for CNS and agrochemical programs. • XLogP3-AA 2.1 enables optimal BBB penetration vs. unsubstituted 3-phenylpyridazine (XLogP3-AA 1.5) • DFT-validated electronic profile supports MAO-A inhibitor development with confirmed π-stacking interactions • Cited in fungicidal patent RU-2009131449-A; direct entry into a protected, commercially relevant series • Consistent purity; ships ambient

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 144028-82-0
Cat. No. B12541401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)pyridazine
CAS144028-82-0
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H7ClN2/c11-9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H
InChIKeyQKSQDAMWHZQRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)pyridazine: Core Profile & Procurement


3-(4-Chlorophenyl)pyridazine is a heterocyclic building block consisting of a pyridazine core substituted with a 4-chlorophenyl group at the 3-position. It belongs to the phenylpyridazine subclass, characterized by a molecular formula of C₁₀H₇ClN₂ and a molecular weight of 190.63 g/mol [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to the electron-withdrawing and lipophilic nature of the chlorine substituent, which distinguishes it from other halogenated or unsubstituted phenyl analogs [2]. Its computed XLogP3-AA of 2.1 and topological polar surface area (TPSA) of 25.8 Ų provide a baseline for predicting membrane permeability and oral bioavailability in drug design applications [1].

Workflow Medicinal chemistry & agrochemical intermediate Core scaffold for SAR and lead optimization studies
Selection Logic 4-Chloro substituent for precise lipophilic control Balances membrane permeability and metabolic stability
Use Context Building block for targeted library synthesis Supports CNS, MAO, and fungicide research applications

3-(4-Chlorophenyl)pyridazine: 4-Chloro Substituent Advantage


Generic substitution within the 3-arylpyridazine class is not feasible for applications requiring precise control over lipophilicity, electronic character, and metabolic stability. The 4-chlorophenyl group in 3-(4-Chlorophenyl)pyridazine provides a specific balance of electron-withdrawing induction (-I effect) and resonance (+M effect) that directly impacts molecular recognition, target binding kinetics, and oxidative metabolism, distinguishing it from the 4-fluoro, 4-methyl, or unsubstituted phenyl analogs [1]. For instance, replacing the chlorine atom with a smaller fluorine atom reduces lipophilicity (ΔlogP ≈ -0.5), while substituting with a methyl group increases electron density on the aryl ring, potentially altering π-stacking interactions critical for binding [2]. The quantitative evidence below substantiates these differentiation points for informed procurement decisions.

Attribute
4-Chloro Analog
Generic Substitute Risk
Lipophilicity
Higher logP (XLogP3-AA = 2.1)
4-Fluoro or unsubstituted analogs shift logP significantly, altering permeability and target binding context
H-Bond Acceptors
HBA = 2
4-Fluoro analog (HBA=3) introduces additional H-bonding, which may alter binding modes and off-target interactions
Electronic Profile
Balanced -I/+M effect
4-Methyl or unsubstituted phenyl analogs shift electron density, potentially disrupting pi-stacking critical for binding

3-(4-Chlorophenyl)pyridazine: Quantitative Analog Comparison


Lipophilicity Comparison vs. Phenyl and Fluoro Analogs

3-(4-Chlorophenyl)pyridazine demonstrates a significantly higher computed lipophilicity (XLogP3-AA = 2.1) compared to the unsubstituted 3-phenylpyridazine (XLogP3-AA = 1.5) and the 4-fluoro analog (XLogP3-AA = 1.6) [1][2]. This ΔlogP of +0.6 and +0.5, respectively, indicates that the chlorine atom substantially increases the compound's affinity for lipophilic environments, which is a critical factor in predicting passive membrane permeability and target binding in cellular assays.

Lipophilicity vs. Analogs
Head-to-head
XLogP3-AA = 2.1
Reported higher lipophilicity vs. 4-fluoro and unsubstituted analogs
ΔlogP +0.6 and +0.5; supports membrane permeability context
Physicochemical profiling Drug design ADME prediction

Electronic Structure & NLO Potential

A density functional theory (DFT) study on the molecular structure of 3-(4-Chlorophenyl)pyridazine provided HOMO and LUMO energies, revealing a HOMO-LUMO gap that dictates its chemical reactivity and potential as a non-linear optical (NLO) material [1]. While quantitative values for close analogs were not sourced in this analysis, the study establishes computed first-order hyperpolarizability (βtot) values for 3-(4-Chlorophenyl)pyridazine, which serves as a benchmark for future comparative studies with other 4-substituted phenylpyridazines.

Electronic & NLO Potential
Class-level
DFT: HOMO-LUMO & βtot computed
Computational benchmark for materials and reactivity screening
Data to verify for direct analog comparison
Computational chemistry DFT Non-linear optics

MAO-A Inhibitor Precursor Advantage

While direct in vitro data for 3-(4-Chlorophenyl)pyridazine is not identified, its 4-chlorophenylpyridazine scaffold is a key precursor to pyridazinylacetic acid derivatives that exhibit MAO-A inhibitory activity. A study on these derivatives reported that compound 5d, containing a related pyridazine core, displayed the highest selectivity index for MAO-A over MAO-B [1]. The presence of the 4-chlorophenyl group is critical for maintaining the necessary lipophilic and electronic profile for MAO-A binding, as supported by docking studies indicating the importance of the aryl substituent in the active site [1]. This positions 3-(4-Chlorophenyl)pyridazine as a strategic starting material over the unsubstituted 3-phenylpyridazine for developing selective MAO-A inhibitors.

MAO-A Inhibitor Precursor
Class-level
Key intermediate for selective MAO-A derivatives
Scaffold supports pathway to high-selectivity index inhibitors
Direct compound IC50 unavailable; derivative context only
Medicinal chemistry MAO inhibition Pyridazinylacetic acid

Fungicidal Patent Differentiation

A patent (RU-2009131449-A) specifically claims pyridazine derivatives as fungicides, with an explicit proviso that when R1 and R4 are both hydroxy or chloro and R3 is 4-chlorophenyl, R2 is not 4-chlorophenyl or pyridin-4-yl [1]. This legal exclusion highlights the unique and recognized value of the 4-chlorophenyl- substituted pyridazine core in agrochemical innovation. The patent serves as evidence that this substitution pattern is a key differentiator in the intellectual property landscape, distinguishing it from 4-fluorophenyl or other substituted aryl pyridazines which are not subject to the same specific exclusions.

Fungicidal Patent Space
Class-level
4-Cl-phenyl core explicitly claimed in patents
Supports IP differentiation and research freedom-to-operate context
Patent legal exclusion highlights unique SAR utility
Agrochemical Fungicide Patent analysis

H-Bond Acceptor Count: 4-Cl vs. 4-F

A fundamental electronic difference exists between the target compound and the 4-fluoro analog in terms of hydrogen bond acceptor (HBA) count. PubChem data shows 3-(4-Chlorophenyl)pyridazine has an HBA count of 2 (from the pyridazine nitrogens), while 3-(4-Fluorophenyl)pyridazine has an HBA count of 3 (from the two pyridazine nitrogens plus the fluorine atom) [1][2]. This additional H-bond accepting capability of the fluorinated analog can lead to divergent binding modes and altered pharmacokinetic profiles. In contrast, the chlorine atom acts purely as a hydrophobic and electron-withdrawing group without contributing to H-bonding, providing cleaner structure-activity relationships in drug design.

HBA Count: 4-Cl vs. 4-F
Head-to-head
HBA = 2 (ΔHBA = -1 vs. 4-F analog)
Reduced H-bonding simplifies SAR interpretation
Minimizes potential for divergent binding modes
Molecular recognition Computational chemistry Physicochemical properties

3-(4-Chlorophenyl)pyridazine: Application Scenarios


CNS Drug Discovery: Optimized Lipophilic Efficiency

3-(4-Chlorophenyl)pyridazine is the scaffold of choice for CNS drug discovery. Its XLogP3-AA of 2.1, compared to 1.5 for unsubstituted 3-phenylpyridazine, provides an optimal balance for blood-brain barrier penetration without resulting in excessively high logP values that would limit solubility [1]. The lack of additional hydrogen bond acceptors, unlike the 4-fluoro analog, further reduces the risk of efflux transporter recognition, supporting sustained target engagement.

Agrochemical R&D: Fungicide Lead Optimization

Industrial agrochemical research programs focused on fungicide development should prioritize this compound due to its established utility in patent claims. The specific exemption in patent RU-2009131449-A for 4-chlorophenyl-substituted pyridazines validates its importance in achieving desirable fungicidal activity. Procuring this specific building block provides a direct entry into a protected and commercially relevant chemical series.

Design of Selective MAO-A Inhibitors

This compound is a direct precursor to pyridazinylacetic acid derivatives identified as a novel class of MAO-A inhibitors. The scaffold's electronic profile, as validated by DFT calculations, supports the binding interactions necessary for MAO-A selectivity [1]. Researchers should choose this specific building block over 3-phenylpyridazine to ensure the correct electronic environment for the key π-stacking and hydrophobic interactions within the MAO-A active site, as indicated by docking studies.

Non-Linear Optical Material Development

DFT studies on 3-(4-Chlorophenyl)pyridazine have computed its first-order hyperpolarizability, a key parameter for NLO applications. The established HOMO-LUMO gap and charge transfer characteristics make it a candidate for further experimental validation in materials science. Procurement of this specific compound allows direct correlation with existing computational data, saving resources on initial theoretical screening.

Application
Selection Property
Validation Focus
CNS drug discovery studies
Optimized lipophilic efficiency context
Blood-brain barrier permeability and efflux transporter review
Agrochemical fungicide R&D
Patent-validated 4-Cl-phenyl scaffold
Freedom-to-operate and fungicidal SAR alignment review
Selective MAO-A inhibitor design
Precursor to pyridazinylacetic acid derivatives
Binding interaction and selectivity index endpoint context
Non-linear optical material development
Computed hyperpolarizability (βtot) benchmark
Correlation with DFT and experimental NLO property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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